molecular formula C20H18N2O4 B2922323 Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-83-4

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2922323
CAS No.: 477854-83-4
M. Wt: 350.374
InChI Key: NJCOQRLPVMVWEP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS: 477854-83-4, Molecular Formula: C₂₀H₁₈N₂O₄, Molecular Weight: 350.38 g/mol) is a pyrimidine derivative characterized by a 4-methoxyphenoxy substituent at position 4, a phenyl group at position 2, and an ethyl carboxylate moiety at position 5 of the pyrimidine ring . This compound is synthesized via Biginelli-like multicomponent reactions or nucleophilic substitution pathways, typical for pyrimidine carboxylates . The methoxyphenoxy group enhances lipophilicity and may influence electronic properties, while the phenyl and ester groups contribute to steric bulk and metabolic stability. Its crystallographic data (e.g., bond angles, torsion angles) suggest a planar pyrimidine core with moderate distortion due to substituents .

Properties

IUPAC Name

ethyl 4-(4-methoxyphenoxy)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-3-25-20(23)17-13-21-18(14-7-5-4-6-8-14)22-19(17)26-16-11-9-15(24-2)10-12-16/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCOQRLPVMVWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820396
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenol with ethyl 2-phenyl-4,6-dichloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenyl and methoxyphenoxy groups can be oxidized or reduced, altering the compound’s properties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized phenyl or methoxyphenoxy derivatives.

    Reduction: Reduced phenyl or methoxyphenoxy derivatives.

    Hydrolysis: 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylic acid.

Scientific Research Applications

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine carboxylates exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Molecular Weight CAS/References
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate (Target) 4-methoxyphenoxy (C₆H₄OCH₃), 2-phenyl, 5-ethyl carboxylate Balanced lipophilicity; moderate metabolic stability 350.38 477854-83-4
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-fluorophenyl, thioxo (S), p-tolyl, tetrahydropyrimidine Increased H-bonding (thioxo); reduced aromaticity (tetrahydro) 384.44 LaSOM 282
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxyphenyl, thioxo, tetrahydropyrimidine Higher solubility (hydroxyl); susceptibility to oxidation 336.37
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl, methoxymethyl, tetrahydropyrimidine Enhanced π-π stacking (furan); reduced conjugation (tetrahydro) 320.34
Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-chlorophenyl, thioxo, tetrahydropyrimidine Increased electronegativity (Cl); higher logP 338.84 134141-11-0
Ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate Allylsulfanyl, 4-methoxyphenyl, dihydropyrimidine Improved radical scavenging (allylsulfanyl); reduced planarity (dihydro) 374.45

Physicochemical and Pharmacological Differences

Aromaticity and Stability: The target compound retains full aromaticity in the pyrimidine ring, enhancing stability compared to tetrahydropyrimidine analogs (e.g., ) .

Lipophilicity and Solubility: The 4-methoxyphenoxy group in the target compound increases logP (~3.5 estimated) compared to hydroxylated analogs (e.g., , logP ~2.1) . Chlorinated derivatives (e.g., ) show higher logP (~4.0) due to electronegative Cl substituents .

Biological Activity :

  • Thioxo-containing analogs () demonstrate enhanced kinase inhibition due to sulfur’s nucleophilic reactivity .
  • Furan-substituted compounds () exhibit improved antimicrobial activity, attributed to furan’s π-π interactions with microbial enzymes .

Biological Activity

Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, including its effects on various biological systems and potential therapeutic applications.

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. The compound features a pyrimidine ring substituted with phenyl and methoxy groups, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H18N2O4C_{17}H_{18}N_{2}O_{4}
Molecular Weight314.34 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with phenolic compounds. Specific methodologies can vary, but common approaches include:

  • Condensation Reactions : Utilizing acid chlorides or anhydrides to facilitate the formation of the ester linkage.
  • Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms in pyrimidine derivatives.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic activity against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes such as:

  • Aldose Reductase : Potentially useful in diabetic complications.
  • Cholinesterase : Implicated in neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntimicrobialInhibitory against bacteria
CytotoxicityInduces apoptosis
Enzyme InhibitionAldose reductase inhibitor
Cholinesterase inhibitor

Study on Antimicrobial Effects

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Study on Anticancer Activity

A recent investigation assessed the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound exhibited IC50 values of 25 µM and 30 µM, respectively, suggesting promising anticancer properties that warrant further exploration.

Q & A

Q. What advanced techniques validate electronic properties?

  • Answer : Electrostatic potential maps (ESP) and Natural Bond Orbital (NBO) analysis reveal charge distribution and hyperconjugation effects. used ESP to identify electrophilic regions in the pyrimidine core .

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